molecular formula C10H10OS B14713359 3-(Phenylsulfanyl)but-3-en-2-one CAS No. 13522-48-0

3-(Phenylsulfanyl)but-3-en-2-one

Cat. No.: B14713359
CAS No.: 13522-48-0
M. Wt: 178.25 g/mol
InChI Key: IQAFXSGSDOUHGH-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)but-3-en-2-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)but-3-en-2-one typically involves the reaction of a phenylthiol with a butenone derivative. One common method is the nucleophilic addition of phenylthiol to a butenone under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butenone moiety can be reduced to form alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Phenylsulfanyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include the formation of reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylsulfanyl-1,3-butadiene
  • 4-Phenylsulfanyl-2-butanone
  • 3-Phenylsulfanylprop-2-en-1-one

Uniqueness

3-(Phenylsulfanyl)but-3-en-2-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a phenylsulfanyl group and a butenone moiety allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

13522-48-0

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

3-phenylsulfanylbut-3-en-2-one

InChI

InChI=1S/C10H10OS/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7H,2H2,1H3

InChI Key

IQAFXSGSDOUHGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)SC1=CC=CC=C1

Origin of Product

United States

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